Diethyl (1-amino-3-methylbutyl)phosphonate
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Overview
Description
Diethyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound with the molecular formula C₉H₂₂NO₃P It is a derivative of phosphonic acid and contains both amino and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-amino-3-methylbutyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method involves the use of trialkyl phosphite and a metal-mediated coupling reaction .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods such as the Michaelis-Arbuzov reaction. This reaction is favored due to its high yield and relatively mild reaction conditions. Additionally, the use of catalysts like palladium or copper can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-3-methylbutyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1-amino-3-methylbutyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (1-amino-3-methylbutyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme. This inhibition occurs through the formation of a stable complex between the compound and the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound without the amino group.
Diethyl (1-aminoethyl)phosphonate: Similar structure but with a different alkyl chain length.
Diethyl (1-amino-2-methylpropyl)phosphonate: Another similar compound with a different branching in the alkyl chain.
Uniqueness
Diethyl (1-amino-3-methylbutyl)phosphonate is unique due to its specific combination of amino and phosphonate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-diethoxyphosphoryl-3-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBLDWTXOYRRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC(C)C)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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